2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and two nitro groups attached to phenyl rings, making it a molecule of interest in various fields of research due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-tert-butylbenzohydrazide with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Chemical Reactions Analysis
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazide and carboxylic acid derivatives.
Scientific Research Applications
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of nitro groups can facilitate electron transfer processes, making it a useful compound in redox reactions.
Comparison with Similar Compounds
Similar compounds to 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole include other oxadiazoles with different substituents on the phenyl rings. For example:
2-(4-Methylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a tert-butyl group.
2-(4-Chlorophenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a tert-butyl group.
2-(4-Nitrophenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Has an additional nitro group on the phenyl ring.
Properties
CAS No. |
180525-82-0 |
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Molecular Formula |
C18H16N4O5 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N4O5/c1-18(2,3)13-6-4-11(5-7-13)16-19-20-17(27-16)12-8-14(21(23)24)10-15(9-12)22(25)26/h4-10H,1-3H3 |
InChI Key |
XYDYPTWPFLGQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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